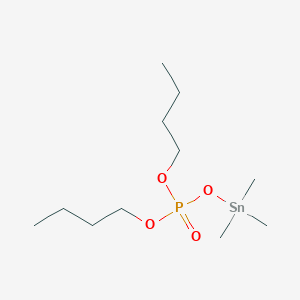
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane typically involves the reaction of organotin precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of butyl lithium and dimethylphosphite, followed by the introduction of tin chloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure the removal of impurities. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound’s organotin moiety is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its biological activity, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications in catalysis and materials science.
Dimethyltin dichloride: Used in organic synthesis and as a stabilizer in PVC production.
Triphenyltin hydroxide: Known for its use as a pesticide and in antifouling paints.
Uniqueness: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is unique due to its specific combination of butoxy, dimethyl, and oxo groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
88158-37-6 |
|---|---|
Molecular Formula |
C11H27O4PSn |
Molecular Weight |
373.01 g/mol |
IUPAC Name |
dibutyl trimethylstannyl phosphate |
InChI |
InChI=1S/C8H19O4P.3CH3.Sn/c1-3-5-7-11-13(9,10)12-8-6-4-2;;;;/h3-8H2,1-2H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI Key |
IPWMFCSSJFPQIY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(OCCCC)O[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















